molecular formula C12H9NO4 B2513726 2-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetic acid CAS No. 91574-45-7

2-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetic acid

Cat. No. B2513726
CAS RN: 91574-45-7
M. Wt: 231.207
InChI Key: KAZUDNXBQPEPGA-UHFFFAOYSA-N
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Patent
US04536391

Procedure details

According to the method of M. P. Cava, A. A. Deana, K. Muth and M. J. Mitchell (Org. Synth., Coll. Vol. 5, 944 (1973)), 40 ml of a solution of 10 g (66.2 mmols) of 4-aminophenylacetic acid in DMF was added to 15 ml of a solution of 7.14 g (72.8 mmols) of maleic anhydride in DMF at room temperature in argon atmosphere. The reaction mixture was stirred at room temperature for 3 hours and then diluted with 250 ml of ether-benzene (1:1). The resulting precipitate was filtered off, with which 2.87 g (35 mmols) of sodium acetate and 70 ml of acetic anhydride were admixed. The mixture was stirred at 100° C. for 1 hour in argon atmosphere and concentrated in a vacuum. The residue was diluted with 300 ml of ethyl acetate. The ethyl acetate layer was washed with saturated sodium chloride aqueous solution, dried over Na2SO4, concentrated and thereafter subjected to silica gel column chromatography (90:10:5 chloroform-ethyl acetate-acetic acid to 50:50:5 chloroform-ethyl acetate-acetic acid), giving 8.72 g (yield 57%) of (4-maleimidophenyl)acetic acid in the form of a white solid.
[Compound]
Name
solution
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
7.14 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2.87 g
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ether-benzene
Quantity
250 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([OH:11])=[O:10])=[CH:4][CH:3]=1.[C:12]1(=O)[O:17][C:15](=[O:16])[CH:14]=[CH:13]1.C([O-])(=O)C.[Na+].C(OC(=O)C)(=O)C>CN(C=O)C>[C:12]1(=[O:17])[N:1]([C:2]2[CH:3]=[CH:4][C:5]([CH2:8][C:9]([OH:11])=[O:10])=[CH:6][CH:7]=2)[C:15](=[O:16])[CH:14]=[CH:13]1 |f:2.3|

Inputs

Step One
Name
solution
Quantity
40 mL
Type
reactant
Smiles
Name
Quantity
10 g
Type
reactant
Smiles
NC1=CC=C(C=C1)CC(=O)O
Name
solution
Quantity
15 mL
Type
reactant
Smiles
Name
Quantity
7.14 g
Type
reactant
Smiles
C1(\C=C/C(=O)O1)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
2.87 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
70 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
ether-benzene
Quantity
250 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at 100° C. for 1 hour in argon atmosphere
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in a vacuum
ADDITION
Type
ADDITION
Details
The residue was diluted with 300 ml of ethyl acetate
WASH
Type
WASH
Details
The ethyl acetate layer was washed with saturated sodium chloride aqueous solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C1(C=CC(N1C1=CC=C(C=C1)CC(=O)O)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 8.72 g
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 57%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.